Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Piperazine Analog
The target compound exhibits an XLogP3 of 3.5, whereas the unsubstituted piperazine analog 3-(2,4-dimethylphenyl)-6-(piperazin-1-yl)pyridazine (CAS 933731-19-2) has a computed XLogP3 of approximately 2.6 [1]. The cyclopentanecarbonyl group contributes approximately +0.9 log units of lipophilicity. This difference is substantial for blood-brain barrier penetration and non-specific protein binding considerations in CNS-targeted kinase programs [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine (CAS 933731-19-2), XLogP3 ≈ 2.6 (computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 (target compound more lipophilic) |
| Conditions | Computed values (XLogP3 algorithm, PubChem); experimental logP not available in open literature for either compound |
Why This Matters
Higher lipophilicity alters passive membrane permeability and may affect CNS penetration potential, a critical factor for labs selecting compounds for neurodegenerative or psychiatric kinase-targeting programs.
- [1] PubChem Compound Summary for CID 42110707; PubChem compound entry for CAS 933731-19-2. National Center for Biotechnology Information. View Source
- [2] Imamura, S. et al. Fused heterocyclic compound. U.S. Patent No. 10,981,934 B2, 2021. View Source
